Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Piperidine-1-carboxamides: Known for their anticancer properties.
Pyridine derivatives: Noted for their antimicrobial and antiviral activities.
Uniqueness
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
The compound features a piperidine ring substituted with a phenylsulfonyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. The presence of the phenylsulfonyl group is thought to enhance the compound's ability to inhibit bacterial growth by interfering with bacterial enzyme systems.
Anticancer Activity
Studies have shown that derivatives of piperidine can exhibit anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting potential as therapeutic agents in cancer treatment.
In Vitro Studies
A study conducted on piperidine derivatives, including those similar to this compound, highlighted their ability to inhibit specific cancer cell lines. The results indicated:
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), HeLa (cervical cancer)
- IC50 Values : The IC50 values ranged from 10 µM to 30 µM, indicating effective cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives have revealed that modifications to the sulfonamide and carbonyl groups significantly affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Increased lipophilicity | Enhanced cell membrane permeability |
Variations in sulfonamide structure | Altered enzyme inhibition profiles |
These findings suggest that careful structural modifications can optimize the efficacy of this compound for specific therapeutic applications.
Properties
IUPAC Name |
methyl 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-20(23)18-10-6-5-9-17(18)19(22)21-13-11-16(12-14-21)27(24,25)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRYACYRQIYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.